molecular formula C15H15ClN2O5S2 B2384271 Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate CAS No. 895458-81-8

Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate

Cat. No.: B2384271
CAS No.: 895458-81-8
M. Wt: 402.86
InChI Key: DLSRGLOLGHFDKR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate, also known as compound 1, is a synthetic compound. It is a derivative of thiazole, a heterocyclic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting various biological activities .


Molecular Structure Analysis

The molecular weight of this compound is 402.86. The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthetic Chemistry Applications

Biomimetic Synthesis Approaches

An efficient, high-yielding synthesis technique has been developed for compounds structurally related to Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate, showcasing their potential in biomimetic synthesis of complex molecules like α-cyclopiazonic acid. This method involves reactions with chloroacetyl chloride followed by treatment with hydroxylamine hydrochloride, highlighting the versatility of these compounds in synthetic chemistry (Moorthie et al., 2007).

Pharmacological Research

Antitumor Activity

A significant application of Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, closely related to the compound , is in antitumor research. These analogs have shown potential anticancer activity against various human tumor cell lines, indicating their importance in developing new anticancer therapies. Specifically, one analog exhibited remarkable activity against the RPMI-8226 leukemia cell line, underscoring the therapeutic potential of these compounds in oncology (El-Subbagh et al., 1999).

Materials Science

Physicochemical and Complex Formation Studies

The study of physicochemical properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates has contributed to understanding the complex formation capabilities of these compounds with various metals such as Cu(II), Co(II), and Ni(II). This research provides insights into the potential applications of these compounds in materials science, particularly in developing new materials with specific physicochemical characteristics (Chekanova et al., 2014).

Properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O5S2/c1-2-23-14(20)12-9-24-15(17-12)18-13(19)7-8-25(21,22)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSRGLOLGHFDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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